7-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a tetrazolo[1,5-a]pyrimidine core, substituted with difluoromethoxy, methoxy, and dimethylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tetrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrimidines and azides under acidic or basic conditions.
Introduction of the difluoromethoxy and methoxy groups: These groups can be introduced via nucleophilic substitution reactions using corresponding halides or alcohols.
Attachment of the dimethylphenyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Final carboxamide formation: The carboxamide group can be introduced through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and difluoromethoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, boronic acids, and organometallic compounds are used under conditions such as palladium-catalyzed coupling or Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making
Properties
Molecular Formula |
C22H22F2N6O3 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
7-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H22F2N6O3/c1-11-5-7-15(12(2)9-11)26-20(31)18-13(3)25-22-27-28-29-30(22)19(18)14-6-8-16(33-21(23)24)17(10-14)32-4/h5-10,19,21H,1-4H3,(H,26,31)(H,25,27,29) |
InChI Key |
LDGUPLISEQFWSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NN=NN3C2C4=CC(=C(C=C4)OC(F)F)OC)C)C |
Origin of Product |
United States |
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